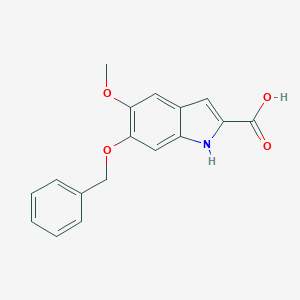

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOOGCFXFNKYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293832 | |

| Record name | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-92-3 | |

| Record name | 2495-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid chemical properties

An In-depth Technical Guide to 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

This document provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This compound is a derivative of the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry.

Core Chemical Properties

This compound is an organic compound useful in synthetic chemistry.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2495-92-3 | [1][2][3] |

| Molecular Formula | C₁₇H₁₅NO₄ | [1][2] |

| Molecular Weight | 297.31 g/mol | [1][2] |

| Appearance | Beige to Light Brown Solid | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | [1] |

| SMILES | COc1cc2cc(C(=O)O)[nH]c2cc1OCc1ccccc1 | [1] |

| InChI | InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) | [1] |

| InChIKey | JMOOGCFXFNKYCS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire analytical data upon synthesis or purchase. For reference, spectral information for related indole carboxylic acid compounds can be found in various chemical databases.[4][5][6]

Biological Context and Potential Applications

Indole and its derivatives are recognized as a "privileged" scaffold in medicinal chemistry, forming the core of many natural products and pharmaceutical agents.[7] The indole-2-carboxylic acid moiety, in particular, is a key structural feature in compounds designed for various therapeutic targets.

While specific biological activity for this compound is not extensively documented, the broader class of substituted indole-2-carboxylic acids has shown significant potential:

-

Neuroprotection: Related methoxy-indole-carboxylic acids, such as 5-methoxyindole-2-carboxylic acid (MI2CA), have demonstrated potential neuroprotective properties in the context of stroke, with evidence suggesting they can reduce ischemic area size and decrease oxidative stress.[8][9]

-

Enzyme Inhibition: Carboxylic acid functionality is often crucial for the inhibition of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for developing anti-inflammatory and analgesic drugs.[7]

-

Antioxidant Activity: The number and position of hydroxyl and methoxy groups on aromatic rings can significantly influence the antioxidative capacity of phenolic compounds.[10]

-

Precursor for Bioactive Molecules: This compound serves as a valuable building block in medicinal chemistry for creating more complex molecules with potential neurological or antidepressant effects.[11] For instance, related structures have been used to synthesize inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease.[12]

The diagram below illustrates a simplified, hypothetical signaling pathway where an indole-derivative drug candidate might exert neuroprotective effects by inhibiting pro-inflammatory enzyme activity.

Caption: Hypothetical neuroprotective mechanism of an indole derivative.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, a general synthetic route can be proposed based on established methods for preparing indole-2-carboxylic acids, such as the Reissert indole synthesis or Fischer indole synthesis, followed by appropriate functional group manipulations.

A common modern approach involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13]

General Synthetic Workflow:

-

Starting Material Preparation: Synthesis of a suitably substituted aniline or nitrotoluene precursor. This would involve the benzylation of a hydroxyl group and methoxylation at the desired positions of the aromatic ring.

-

Indole Ring Formation: Cyclization to form the indole scaffold. For example, reacting the precursor with an α-ketoester or α-halo ketone.

-

Carboxylic Acid Installation: If not installed during cyclization, the carboxylic acid group can be introduced at the C2 position via methods such as lithiation followed by quenching with carbon dioxide.

-

Purification: The crude product is typically purified using techniques like recrystallization or column chromatography to yield the final compound.[14]

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

The following diagram outlines a generalized workflow for the synthesis and purification of a target indole derivative.

Caption: General workflow for chemical synthesis and analysis.

References

- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic acid [chemdict.com]

- 4. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 5. 5-BENZYLOXYINDOLE-2-CARBOXYLIC ACID(6640-09-1) 1H NMR [m.chemicalbook.com]

- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid [myskinrecipes.com]

- 12. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

In-Depth Technical Guide: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a valuable building block in organic synthesis. The presented methodology is based on established indole synthesis principles and draws from procedures for analogous compounds, as the primary literature reference, J. Heterocyclic Chem., 2, 387 (1965), is not readily accessible.

Synthetic Strategy Overview

The most probable and efficient synthetic pathway to this compound involves a multi-step sequence starting from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). The overall strategy can be broken down into four key stages:

-

Protection of the phenolic hydroxyl group: Benzylation of vanillin to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

-

Introduction of the nitrogen functionality: Conversion of the benzaldehyde to the corresponding aniline, likely via nitration followed by reduction, to produce 4-(benzyloxy)-3-methoxyaniline.

-

Formation of the indole ring precursor: Reaction of the aniline with diethyl oxalate to form an oxamate intermediate.

-

Reductive cyclization and saponification: Cyclization of the intermediate to form the indole-2-carboxylate ester, followed by hydrolysis to afford the final carboxylic acid.

This approach is a variation of the Reissert indole synthesis, which is a robust method for the preparation of indole-2-carboxylic acids.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

This step involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether.

-

Reaction:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Benzyl chloride

-

Potassium carbonate

-

In a suitable solvent such as DMF or acetonitrile.

-

-

Procedure (based on analogous preparations):

-

To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 equivalents).

-

Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Pour the residue into ice-water, leading to the precipitation of the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4-(benzyloxy)-3-methoxybenzaldehyde.

-

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxyaniline

This stage involves the conversion of the aldehyde to an aniline, which can be achieved through a nitration and subsequent reduction sequence.

-

Part A: Nitration to 4-(Benzyloxy)-3-methoxy-1-nitrobenzene

-

Procedure (based on standard nitration methods):

-

Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath and slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitro compound.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

-

-

-

Part B: Reduction to 4-(Benzyloxy)-3-methoxyaniline

-

Procedure (based on standard nitro group reduction):

-

Suspend the crude 4-(benzyloxy)-3-methoxy-1-nitrobenzene in a solvent mixture such as ethanol and water.

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate, and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-3-methoxyaniline.

-

-

Step 3: Synthesis of Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate

This step forms the key precursor for the indole ring cyclization.

-

Procedure:

-

In a reaction vessel, combine 4-(benzyloxy)-3-methoxyaniline (1 equivalent) and diethyl oxalate (2-3 equivalents).

-

Heat the mixture, typically at a temperature of 100-120 °C, for 2-4 hours. The excess diethyl oxalate can serve as the solvent.

-

Monitor the reaction for the formation of the solid product.

-

Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the product completely.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the crude oxamate intermediate. This can be used in the next step without further purification.

-

Step 4: Synthesis of this compound

This final stage involves the reductive cyclization to form the indole ring and subsequent hydrolysis of the ester.

-

Procedure (Reissert cyclization):

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 equivalents) in anhydrous ethanol.

-

To this solution, add the crude diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate (1 equivalent) from the previous step.

-

Heat the mixture to reflux for 2-3 hours to effect the cyclization to ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate.

-

After cooling, add a solution of sodium hydroxide (e.g., 2M aqueous solution) to the reaction mixture to saponify the ester.

-

Continue to reflux for another 1-2 hours until the hydrolysis is complete.

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., dilute HCl) to a pH of around 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure this compound.

-

Data Presentation

Table 1: Summary of Reactants and Expected Products

| Step | Starting Material | Key Reagents | Product |

| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Benzyl chloride, K₂CO₃ | 4-(Benzyloxy)-3-methoxybenzaldehyde |

| 2A | 4-(Benzyloxy)-3-methoxybenzaldehyde | HNO₃, H₂SO₄ | 4-(Benzyloxy)-3-methoxy-1-nitrobenzene |

| 2B | 4-(Benzyloxy)-3-methoxy-1-nitrobenzene | Fe, NH₄Cl | 4-(Benzyloxy)-3-methoxyaniline |

| 3 | 4-(Benzyloxy)-3-methoxyaniline | Diethyl oxalate | Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate |

| 4 | Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate | Sodium ethoxide, NaOH | This compound |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2495-92-3 | [1] |

| Molecular Formula | C₁₇H₁₅NO₄ | [1] |

| Molecular Weight | 297.31 g/mol | [1] |

| Appearance | Beige to light brown solid | [1] |

Mandatory Visualizations

References

In-Depth Technical Guide: 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid (CAS 2495-92-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, with the CAS number 2495-92-3, is a vital heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring a protected catechol-like indole core, makes it a valuable precursor for the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of potential therapeutics, particularly in the areas of oncology and hormonal regulation.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound. The data is compiled from various chemical suppliers and publicly available databases.

| Property | Value | Source |

| CAS Number | 2495-92-3 | N/A |

| Molecular Formula | C₁₇H₁₅NO₄ | [CymitQuimica] |

| Molecular Weight | 297.31 g/mol | [CymitQuimica] |

| Appearance | Beige to light brown solid | [CymitQuimica] |

| Synonyms | 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid | [CymitQuimica] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform. Limited solubility in water. | [Solubility of Things] (for the related non-carboxylated indole) |

Synthesis

A plausible synthetic workflow, based on established indole syntheses, is depicted below. This diagram illustrates the logical progression from simpler precursors to the target molecule.

Figure 1. A generalized synthetic pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:

¹H NMR:

-

Aromatic protons of the indole ring and the benzyl group.

-

A singlet for the methoxy group protons.

-

A singlet for the methylene protons of the benzyl group.

-

A broad singlet for the carboxylic acid proton, typically downfield.

-

A broad singlet for the N-H proton of the indole ring.

¹³C NMR:

-

Resonances for the aromatic carbons of the indole and benzyl rings.

-

A signal for the methoxy carbon.

-

A signal for the methylene carbon of the benzyl group.

-

A downfield signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

A C=O stretching band for the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic portions.

-

N-H stretching for the indole ring.

-

C-O stretching for the methoxy and benzyloxy groups.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (297.31 g/mol ). Common fragmentation patterns would involve the loss of the benzyl group, the carboxylic acid group, and other fragments.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of compounds targeting significant biological pathways, particularly in cancer and hormonal disorders.

Precursor for Antitumor Indolecarboxamides

Indole-2-carboxamides are a class of compounds that have demonstrated promising antitumor activity. The synthesis of these derivatives often involves the coupling of an indole-2-carboxylic acid with a variety of amine-containing moieties. The workflow for this process is outlined below.

Figure 2. Workflow for the synthesis of antitumor indolecarboxamides.

The resulting indolecarboxamides have been investigated for their potential to inhibit various cancer cell lines, including those of pediatric brain cancer. The indole scaffold, with its diverse substitution possibilities, allows for the fine-tuning of biological activity.

Intermediate for 5α-Reductase Inhibitors

5α-reductase is a key enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound can be used as a starting material to synthesize non-steroidal 5α-reductase inhibitors.

The development of these inhibitors would follow a synthetic strategy aimed at creating molecules that can effectively bind to and inhibit the 5α-reductase enzyme. The general relationship is illustrated below.

Figure 3. Mechanism of action for 5α-reductase inhibitors derived from the target compound.

Experimental Protocols

While specific, detailed protocols for the synthesis and biological evaluation of derivatives of this compound are proprietary or embedded within less accessible literature, general methodologies can be outlined.

General Procedure for Amide Coupling

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt) are added. The corresponding amine is then added, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

General Procedure for Debenzylation

The benzyloxy protecting group can be removed via catalytic hydrogenation. The benzyloxy-containing compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a palladium catalyst (e.g., Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the debenzylated product.

In Vitro 5α-Reductase Inhibition Assay

The inhibitory activity of synthesized compounds against 5α-reductase can be assessed using an in vitro assay. A typical protocol involves incubating the enzyme (from sources like rat prostate or human scalp) with the substrate (e.g., radiolabeled testosterone) in the presence and absence of the test compound. The conversion of testosterone to dihydrotestosterone is then quantified, typically by HPLC with radiometric detection. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Conclusion

This compound is a strategically important molecule for the synthesis of novel compounds with potential therapeutic applications. Its utility as a precursor for both antitumor agents and 5α-reductase inhibitors highlights its significance in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in developing new treatments for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile indole derivative.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive methods and comparative analysis of structurally similar compounds to propose a robust framework for its characterization.

Molecular Structure and Properties

Chemical Formula: C₁₇H₁₅NO₄ Molecular Weight: 297.31 g/mol CAS Number: 2495-92-3

This compound is a multifaceted indole derivative featuring a carboxylic acid at the 2-position, and methoxy and benzyloxy substituents on the benzene ring of the indole core. The elucidation of its precise structure is paramount for understanding its chemical reactivity and potential biological activity.

Spectroscopic Data Analysis (Predicted and Comparative)

The definitive structure of an organic molecule is typically determined through a combination of spectroscopic techniques. Below is a summary of the expected and comparative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data (Analogous Compound) |

| ~11.5 - 12.5 | br s | 1H | N-H (Indole) | 11.6 ppm (br s) for 5-methoxy-1H-indole-2-carboxylic acid[1] |

| ~10.0 - 13.0 | br s | 1H | COOH | 12.9 ppm (br s) for 5-methoxy-1H-indole-2-carboxylic acid[1] |

| ~7.3 - 7.5 | m | 5H | Phenyl-H (Benzyloxy) | Data for 6-benzyloxyindole shows aromatic protons[2] |

| ~7.2 | s | 1H | H-4 (Indole) | ~7.37 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1] |

| ~7.0 | s | 1H | H-7 (Indole) | ~7.11 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1] |

| ~6.9 | s | 1H | H-3 (Indole) | ~7.04 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1] |

| ~5.1 | s | 2H | O-CH₂-Ph | Data for 6-benzyloxyindole shows benzylic protons[2] |

| ~3.9 | s | 3H | O-CH₃ | 3.77 ppm (s) for 5-methoxy-1H-indole-2-carboxylic acid[1] |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Comparative Data (Analogous Compound) |

| ~162 - 165 | C=O (Carboxylic Acid) | ~160-180 ppm is typical for carboxylic acids |

| ~150 - 155 | C-5 (Indole, C-O) | Data for methoxyindoles available[3] |

| ~145 - 150 | C-6 (Indole, C-O) | Data for benzyloxyindoles available[2] |

| ~137 | C-ipso (Phenyl) | Data for benzyloxyindoles available[2] |

| ~135 | C-7a (Indole) | Data for indole-2-carboxylic acids available |

| ~128 - 129 | C-ortho, C-meta (Phenyl) | Data for benzyloxyindoles available[2] |

| ~127 | C-para (Phenyl) | Data for benzyloxyindoles available[2] |

| ~125 | C-2 (Indole) | Data for indole-2-carboxylic acids available |

| ~120 | C-3a (Indole) | Data for indole-2-carboxylic acids available |

| ~105 | C-3 (Indole) | Data for indole-2-carboxylic acids available |

| ~100 | C-4 (Indole) | Data for substituted indoles available |

| ~95 | C-7 (Indole) | Data for substituted indoles available |

| ~70 | O-CH₂-Ph | Data for benzyloxyindoles available[2] |

| ~56 | O-CH₃ | ~55-60 ppm is typical for aryl methoxy groups |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (Indole) |

| ~1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1250, ~1050 | Strong | C-O stretch (Ether and carboxylic acid) |

| ~700-800 | Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Interpretation |

| 297 | [M]⁺ | Molecular Ion |

| 252 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 206 | [M - CH₂Ph]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Experimental Protocols

Standard analytical techniques are employed for the characterization of indole derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or the pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like HPLC (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids. Both positive and negative ion modes should be explored.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition confirmation.

-

Fragmentation Analysis (MS/MS): To confirm structural fragments, tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Elucidation Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for structure elucidation and the connectivity of the molecular components.

Caption: A generalized workflow for the structure elucidation of a novel organic compound.

Caption: Logical relationship of the structural fragments of the target molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. While direct experimental data is currently scarce in the public domain, a combination of predictive tools and comparative analysis with structurally related compounds provides a strong foundation for its characterization. The methodologies and expected spectral data presented in this guide offer a clear roadmap for researchers to confirm the structure of this and other similar indole derivatives, which is a critical step in advancing their potential applications in drug discovery and development.

References

Spectroscopic Data Analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest in organic synthesis and drug development.[1] Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 2495-92-3[2]

-

Synonyms: 5-Methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid, NSC 92530[3]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.6 | br s | 1H | N-H (Indole) |

| ~12.9 | br s | 1H | O-H (Carboxylic Acid) |

| ~7.3-7.5 | m | 5H | Ar-H (Benzyloxy) |

| ~7.1 | s | 1H | H-7 (Indole) |

| ~7.0 | s | 1H | H-4 (Indole) |

| ~6.9 | s | 1H | H-3 (Indole) |

| ~5.2 | s | 2H | O-CH₂-Ph |

| ~3.9 | s | 3H | O-CH₃ |

Prediction is based on analogous compounds like 5-methoxyindole-2-carboxylic acid and benzyloxy-substituted indoles.[4]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~148 | C-5 or C-6 (Indole) |

| ~146 | C-5 or C-6 (Indole) |

| ~137 | Quaternary C (Benzyloxy) |

| ~132 | C-7a (Indole) |

| ~128.5 | Ar-C (Benzyloxy) |

| ~128 | Ar-C (Benzyloxy) |

| ~127.5 | Ar-C (Benzyloxy) |

| ~127 | C-2 (Indole) |

| ~122 | C-3a (Indole) |

| ~105 | C-3 (Indole) |

| ~103 | C-4 (Indole) |

| ~96 | C-7 (Indole) |

| ~71 | O-CH₂-Ph |

| ~56 | O-CH₃ |

Prediction is based on general chemical shift values for indole and aromatic systems.[5][6]

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| ~3300 | Medium | N-H stretch (Indole) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic -CH₂-, -CH₃) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic rings) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid and Ethers) |

| 1440-1395, 950-910 | Medium | O-H bend (Carboxylic Acid) |

Prediction is based on characteristic infrared absorption frequencies for functional groups.[7]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 297 | [M]⁺, Molecular ion |

| 252 | [M-COOH]⁺, Loss of the carboxylic acid group |

| 191 | [M-C₇H₇O]⁺, Loss of the benzyloxy group |

| 107 | [C₇H₇O]⁺, Benzyloxy fragment |

| 91 | [C₇H₇]⁺, Tropylium ion from the benzyl group (base peak) |

Prediction is based on common fragmentation patterns for carboxylic acids and benzylic ethers.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with 16-32 scans.

-

Set a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with 1024 or more scans, depending on the sample concentration.

-

Employ proton decoupling to simplify the spectrum.

-

Use the solvent carbon signals as an internal reference.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize ionization parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid_其他_德威钠 [gbwol.com]

- 4. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of structurally related indole-2-carboxylic acids and furnishes detailed experimental protocols for determining its solubility in various solvents.

General Solubility Profile

This compound (CAS: 2495-92-3) is a beige to light brown solid compound with a molecular weight of 297.31 g/mol and a formula of C₁₇H₁₅NO₄.[1] Based on the principles of "like dissolves like," its solubility is dictated by its molecular structure, which contains both polar and non-polar functionalities.

The indole ring, the benzyloxy group, and the methoxy group contribute to the molecule's non-polar character, suggesting solubility in organic solvents. A structurally similar compound, 6-benzyloxy-5-methoxy-1H-indole, is reported to be likely soluble in organic solvents such as dichloromethane, ethyl acetate, and chloroform, while exhibiting limited solubility in water.[2] The presence of the carboxylic acid group in the target compound introduces a polar, ionizable moiety that can influence its solubility in aqueous and protic solvents, particularly as a function of pH. For instance, indole-3-carboxylic acid is soluble in 95% ethanol at 50 mg/ml and also soluble in methanol.[3]

The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[4][5] Therefore, the water content of the organic solvents used in experimental determinations should be carefully controlled and reported.

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, based on the behavior of similar compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can engage in hydrogen bonding, but the large non-polar scaffold limits solubility. Solubility is expected to increase with pH in aqueous solutions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate both the polar carboxylic acid group and the non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The molecule possesses significant polarity from the carboxylic acid and methoxy groups, making it unlikely to dissolve well in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds of intermediate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character and can dissolve a range of organic molecules. |

| Esters | Ethyl Acetate | Moderate to High | A common solvent for organic synthesis and chromatography that should effectively dissolve the compound. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field and can be adapted to the specific requirements of the researcher.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane)

-

Small vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

Pre-weighed collection vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial.

-

Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the collection vial containing the dried solute.

-

Calculate the solubility in mg/mL or mol/L.

Method 2: High-Performance Liquid Chromatography (HPLC) for Solubility Determination

This method is particularly useful for determining the solubility of compounds in complex mixtures or when only small amounts of material are available.

Materials:

-

This compound

-

Selected solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

Mobile phase

-

Standard solutions of the compound of known concentrations

Procedure:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve by plotting the peak area against concentration.

-

Prepare saturated solutions in the desired solvents as described in Method 1 (steps 1-4).

-

Filter the supernatant through a syringe filter.

-

Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of the compound.

References

- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

physical and chemical properties of 6-benzyloxy-5-methoxyindole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-5-methoxyindole-2-carboxylic acid, with the CAS Number 2495-92-3, is a heterocyclic organic compound belonging to the indole family. Its structure, featuring a benzyloxy and a methoxy group on the indole ring, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with insights into its synthesis and potential biological relevance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 6-benzyloxy-5-methoxyindole-2-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅NO₄ | [1] |

| Molecular Weight | 297.31 g/mol | [1] |

| Appearance | Beige to light brown or tan solid | [1][2] |

| Melting Point | >210 °C (with decomposition) or 230-232 °C (with decomposition) | [2][3] |

| Solubility | Soluble in DMSO, Methanol, and Pyridine (forms a clear yellow solution at 50 mg/mL) | [2][3] |

| CAS Number | 2495-92-3 | [1][2] |

Synthesis and Analysis

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid is not explicitly available in the reviewed literature. However, its structure suggests a plausible synthetic pathway involving the protection of a dihydroxyindole precursor, followed by functionalization to introduce the carboxylic acid group. One cited method involves the debenzylation of 6-benzyloxy-5-methoxyindole-2-carboxylic acid to produce 6-hydroxy-5-methoxyindole-2-carboxylic acid, indicating that the title compound can serve as a protected precursor in multi-step syntheses.

A general retrosynthetic approach is visualized in the diagram below:

Analysis

A specific, validated HPLC method for the analysis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid has not been detailed in the available literature. However, based on methods for similar indole-2-carboxylic acid derivatives, a reverse-phase HPLC method would be a suitable starting point for analytical method development.

A general workflow for the HPLC analysis of an indole-2-carboxylic acid derivative is outlined below:

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or the involvement of 6-benzyloxy-5-methoxyindole-2-carboxylic acid in signaling pathways are currently lacking in the scientific literature. However, the broader class of indole-2-carboxylic acid derivatives has been investigated for various biological activities. For instance, certain derivatives have been explored as HIV-1 integrase inhibitors and as modulators of cannabinoid receptors.

The general structure of indole-2-carboxylic acid provides a scaffold that can be modified to interact with various biological targets. The presence of the benzyloxy and methoxy groups on the 6- and 5-positions, respectively, will influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological functions of this particular derivative.

Conclusion

6-Benzyloxy-5-methoxyindole-2-carboxylic acid is a chemical compound with established physical properties and a clear role as a synthetic intermediate. While detailed experimental data on its spectral characteristics, a definitive pKa value, and specific biological functions are not yet publicly available, this guide provides a foundational understanding for researchers. The information presented herein, compiled from available sources, serves as a starting point for further investigation and application of this compound in the fields of medicinal chemistry and drug development. It is recommended that researchers perform their own detailed characterization to fully understand the properties of this molecule for their specific applications.

References

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold, a privileged structure in medicinal chemistry, forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, allows for diverse functionalization, leading to a rich and versatile collection of derivatives. These derivatives have garnered significant attention in the drug discovery and development landscape due to their potent and varied pharmacological effects. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, quantitative biological data, experimental protocols, and key signaling pathways involved.

Anticancer Activity of Indole Derivatives

Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, such as cell division, signaling, and survival.

One of the most well-studied mechanisms of anticancer indole derivatives is the inhibition of tubulin polymerization.[1][3][4][5] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Chalcone Hybrid | MCF-7 (Breast) | 4.5 nM | [1] |

| Benzimidazole-Indole Derivative | Various | 50 nM (average) | [6] |

| Quinoline-Indole Derivative | Various | 2 - 11 nM | [6] |

| Chalcone-Indole Derivative | Various | 0.22 - 1.80 | [6] |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | 0.32 | [7] |

| Ursolic Acid-Indole Derivative (UA-1) | RAW 264.7 (NO inhibition) | 2.2 | [8] |

| 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | (Anti-inflammatory) | - | [9] |

| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) | T47D (Breast) | 1.93 | [10] |

| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) | HL60, K562 (Leukemia) | - | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 1.5 hours.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism of action of indole derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Caption: Indole derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.

Antimicrobial Activity of Indole Derivatives

Indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[9][15][16][17][18] Their antimicrobial properties make them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

The mechanisms of antimicrobial action are varied and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[16]

Quantitative Data: Antimicrobial Activity of Indole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | MRSA | 3.125 | [15] |

| Indole-thiadiazole derivative (2c) | MRSA | 3.125 | [15] |

| 1b, 2b-d, 3b-d | C. albicans | 3.125 | [15] |

| Ciprofloxacin-indole hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | [18] |

| Ciprofloxacin-indole hybrid (2) | Gram-positive & Gram-negative | 0.5 - 8 | [18] |

| 5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole | XDRAB isolates | 64 | [19] |

| 7-hydroxyindole | XDRAB isolates | 512 | [19] |

| Multi-halogenated indoles | S. aureus ATCC 6538 | 20 to >1000 | [20] |

Experimental Protocol: Agar Diffusion Test for Antimicrobial Susceptibility

The agar diffusion test (Kirby-Bauer method) is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[21][22][23][24][25]

Principle: An antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient of the agent. The size of the zone of inhibition around the disk is proportional to the susceptibility of the bacteria to the agent.

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculate Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Apply Disks: Aseptically place paper disks impregnated with known concentrations of the indole derivative onto the agar surface.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Measure Zones of Inhibition: Measure the diameter of the clear zones of no bacterial growth around the disks.

-

Interpret Results: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial activity of indole derivatives using the agar diffusion method.

Caption: Workflow for assessing antimicrobial susceptibility using the agar diffusion method.

Antiviral Activity of Indole Derivatives

Indole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[26][27][28][29][30] Their mechanisms of action often involve targeting specific viral enzymes or processes essential for viral replication.

Quantitative Data: Antiviral Activity of Indole Derivatives

The following table summarizes the in vitro antiviral activity of selected indole derivatives, presenting their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values.

| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Tetrahydroindole derivative (2) | HCV (gt 1b) | - | 12.4 | [29] |

| Tetrahydroindole derivative (2) | HCV (gt 2a) | - | 8.7 | [29] |

| Tetrahydroindole derivative (3) | HCV (gt 1b) | - | 7.9 | [29] |

| Tetrahydroindole derivative (3) | HCV (gt 2a) | - | 2.6 | [29] |

| Indole Acrylamide (17) | HCV | - | 1.56 | [29] |

| Indole Alkaloid Derivative (22) | ZIKV MR766 | - | 0.1 - 4.2 | [26] |

| Indole derivative (I) | HIV | - | 1.4 (IC50) | [30] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[6][31][32][33][34]

Principle: A viral plaque is a localized area of cell death resulting from viral infection in a cell monolayer. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds inhibit plaque formation.

-

Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known concentration of the virus in the presence of varying concentrations of the indole derivative.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound to restrict viral spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathway: Inhibition of Viral Replication

The following diagram illustrates a generalized mechanism of how indole derivatives can inhibit viral replication.

Caption: Indole derivatives can interfere with viral replication by targeting key viral enzymes.

Anti-inflammatory Activity of Indole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have demonstrated potent anti-inflammatory properties, often by modulating key inflammatory signaling pathways.[8][35][36]

A primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[36] They can also inhibit the production of other inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, through the modulation of the NF-κB signaling pathway.[8][35]

Quantitative Data: Anti-inflammatory Activity of Indole Derivatives

The following table presents quantitative data on the anti-inflammatory activity of selected indole derivatives.

| Compound/Derivative | Assay | IC50/Inhibition (%) | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S3) | Carrageenan-induced paw edema | 61.99% inhibition (2h) | [36] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S7) | Carrageenan-induced paw edema | - | [36] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S14) | Carrageenan-induced paw edema | - | [36] |

| Ursolic Acid-Indole Derivative (UA-1) | NO inhibition (RAW 264.7) | IC50 = 2.2 µM | [8] |

| Ursolic Acid-Indole Derivative (UA-1) | TNF-α inhibition (RAW 264.7) | 74.2% inhibition at 5.0 µM | [8] |

Experimental Protocol: COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which converts arachidonic acid to prostaglandin H2.

Procedure: A common method involves using a commercially available COX-2 inhibitor screening assay kit.

-

Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid substrate, and detection reagents, according to the kit's instructions.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the indole derivative.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a specified incubation time, add a detection reagent that reacts with the product (prostaglandin) to generate a colorimetric or fluorometric signal.

-

Measurement: Measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: NF-κB and COX-2 in Inflammation

The following diagram illustrates how indole derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB and COX-2 pathways.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apec.org [apec.org]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. akjournals.com [akjournals.com]

- 24. asm.org [asm.org]

- 25. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 26. journals.asm.org [journals.asm.org]

- 27. jocpr.com [jocpr.com]

- 28. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]

- 33. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 35. mdpi.com [mdpi.com]

- 36. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Benzyloxy and Methoxy Groups in Modaling the Pharmacological Profile of Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole nucleus is a cornerstone of drug design, and among the most impactful modifications is the introduction of benzyloxy and methoxy groups. These seemingly simple ether linkages can profoundly influence the physicochemical properties, target binding affinity, and overall pharmacological profile of indole-containing compounds. This technical guide provides an in-depth analysis of the roles these two groups play, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Influence on Biological Activity

The introduction of benzyloxy and methoxy moieties onto the indole ring system can dramatically alter a compound's biological effects, steering its activity towards various therapeutic targets.

The Benzyloxy Group: A Key Player in Lipophilicity and Specific Interactions

The benzyl group, and by extension the benzyloxy group, is a frequently employed pharmacophore that significantly impacts a compound's interaction with biological systems.[1] Its primary contributions include:

-

Enhanced Lipophilicity: The aromatic nature of the benzyl group increases the lipophilicity of the parent indole compound. This property can facilitate easier passage across cellular membranes, a critical factor for reaching intracellular targets.[1]

-

π-π Stacking and Hydrophobic Interactions: The phenyl ring of the benzyloxy group can engage in crucial π-π stacking or hydrophobic interactions within the active sites of enzymes or receptors, leading to enhanced binding affinity and potency.[1]

-

Modulation of Selectivity: The position of the benzyloxy group on the indole ring is critical for determining selectivity towards specific biological targets. For instance, a benzyloxy group at the 5-position of the indole ring has been shown to be critical for potent and selective inhibition of monoamine oxidase-B (MAO-B).[3]

The biological activities influenced by the benzyloxy group are diverse, with notable examples in anticancer and antimicrobial applications. N-benzyl indoles, for example, have demonstrated significant potential as anticancer agents.[1]

The Methoxy Group: An Electronic Modulator and Reactivity Enhancer

The methoxy group, while smaller than the benzyloxy group, exerts a powerful influence on the electronic properties and reactivity of the indole nucleus.[4][5] Key effects include:

-

Enhanced Electron Density: As an electron-donating group, the methoxy substituent increases the electron density of the indole ring system, enhancing its reactivity in various chemical transformations.[4][5]

-

Hydrogen Bonding Capacity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6]

-

Metabolic Stability: The methylation of a hydroxyl group to a methoxy group can protect it from rapid metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Methoxy-substituted indoles are prevalent in naturally occurring, biologically active compounds and have been extensively explored in medicinal chemistry for a wide range of therapeutic applications, including anticancer, anti-HIV, antibacterial, and antioxidant activities.[4]

Quantitative Structure-Activity Relationship (SAR) Data

The precise positioning and substitution pattern of benzyloxy and methoxy groups on the indole scaffold are critical determinants of biological activity and selectivity. The following tables summarize quantitative data from various studies, illustrating these structure-activity relationships.

| Compound ID | Indole Substitution | Benzyl/Methoxy Substitution | Target | Activity (IC50/Ki) | Reference |

| FA-73 | 5-Benzyloxy | N-(2-propynyl)methylamine at C2 | MAO-B | Ki = 0.75 ± 0.15 nM | [3] |

| FA-73 | 5-Benzyloxy | N-(2-propynyl)methylamine at C2 | MAO-A | Ki = 800 ± 60 nM | [3] |

| 12a | 1-Benzyl | 2-chloro-3-quinoxalinyl at C3 | Ovarian Cancer Xenografts | 100.0 ± 0.3 % tumor growth suppression | [7] |

| 12 | 1-(p-chlorobenzyl)-4-methoxy | N-propanamide at C2-methyl | MT2 Receptors | 148-fold selectivity for MT2 | [8] |

| 18 | Sulfonamide scaffold | - | Tubulin Polymerization | IC50 = 1.82 µM | [9] |

Table 1: SAR Data for Benzyloxy and Methoxy Substituted Indole Derivatives.

Experimental Protocols

The synthesis and biological evaluation of benzyloxy and methoxy indole derivatives involve a range of standard and specialized laboratory techniques. Below are representative protocols for their synthesis and a common biological assay.

General Synthesis of 4-Benzyloxyindole

This protocol outlines a multi-step synthesis for the preparation of 4-benzyloxyindole, a versatile intermediate for further derivatization.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

-

Dissolve the starting material in an appropriate solvent.

-

Add the benzylation reagent and a suitable base.

-

Heat the reaction mixture and monitor for completion by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and recrystallize the crude product to obtain pure 6-benzyloxy-2-nitrotoluene.[10]

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

To a solution of 6-benzyloxy-2-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.[10]

-

Heat the solution at reflux under a nitrogen atmosphere.[10]

-

After cooling, remove the volatile components on a rotary evaporator.

-

Dissolve the residue in a mixture of methylene chloride and methanol.

-

Concentrate the solution and cool to induce crystallization, yielding the desired styrenederivative.[10]

Step 3: Synthesis of 4-Benzyloxyindole

-

To a stirred solution of the pyrrolidinostyrene derivative in THF and methanol, add Raney nickel.[10]

-

Add 85% hydrazine hydrate portion-wise, maintaining the reaction temperature.[10]

-

After the reaction is complete, filter the mixture and evaporate the filtrate.

-

Purify the residue by column chromatography on silica gel to afford 4-benzyloxyindole.[10]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for evaluating the inhibitory potency of compounds against MAO-A and MAO-B.

-

Enzyme Preparation: Obtain purified MAO-A and MAO-B from a commercial source or prepare from tissue homogenates (e.g., rat liver mitochondria for MAO-A and bovine brain mitochondria for MAO-B).

-

Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C for a defined period.

-

Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more selective substrates if required).

-

Reaction Termination and Detection: Stop the reaction after a specific time by adding a quenching solution (e.g., NaOH). The product formation can be quantified fluorometrically or spectrophotometrically.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Signaling Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by indole alkaloids and a general workflow for drug discovery.

Caption: MAPK signaling pathway and points of inhibition by indole alkaloids.

References

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of substituted indole-2-carboxylic acids, a core scaffold in modern medicinal chemistry. From their initial synthesis in the late 19th century to their current prominence in the development of novel therapeutics, this document details the key scientific milestones, foundational synthetic methodologies, and the ever-expanding landscape of their biological applications.

A Historical Perspective: The Dawn of Indole Chemistry

The story of substituted indole-2-carboxylic acids is intrinsically linked to the pioneering work on indole chemistry in the late 1800s. Two seminal synthetic methods laid the groundwork for the creation of this important class of molecules: the Reissert indole synthesis and the Fischer indole synthesis.

The Reissert Indole Synthesis: The First Gateway